N-(3-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-10-9-19-14(16-10)7-6-13(18-19)15(20)17-11-4-3-5-12(8-11)21-2/h3-9H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKFRTAQOUDCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment.
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to significant inhibition of cell growth. This inhibition likely occurs through the compound’s interaction with the active site of CDK2, preventing its normal function and thus disrupting the cell cycle.
Biochemical Pathways
cell cycle regulation pathway . CDK2 plays a critical role in cell cycle progression, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells.
Pharmacokinetics
The pyridazine ring, a component of this compound, is known for its unique physicochemical properties, including weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity. These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.
Biological Activity
N-(3-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and antimycobacterial effects. This article explores the biological activity of this compound based on recent studies, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may act as an inhibitor of cyclin-dependent kinase 2 (CDK2), a critical enzyme involved in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapies.
Anticancer Activity
Recent studies have demonstrated the efficacy of various imidazo[1,2-b]pyridazine derivatives, including this compound, against several cancer cell lines. For instance:
- In vitro Studies : A study evaluated the anticancer activity of a series of pyridazines against T-47D (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values in the nanomolar range.
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 11l | T-47D | 20.1 | CDK2 inhibition |
| 11m | MDA-MB-231 | 43.8 | Induction of apoptosis |
These findings suggest that compounds like this compound can effectively target cancer cells while sparing non-tumorigenic cells, thus enhancing their therapeutic potential .
Antimycobacterial Activity
In addition to anticancer properties, this compound has shown promise in combating mycobacterial infections. A study focused on a series of imidazo[1,2-b]pyridazine derivatives revealed that certain compounds exhibited potent activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL.
| Compound | Mtb MIC90 (µg/mL) | Mtb MIC90 (µM) |
|---|---|---|
| 1a | 1 | 3.02 |
| 2a | 0.5 | 1.44 |
This highlights the potential for these compounds to serve as effective antimycobacterial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. SAR studies indicate that modifications at specific positions on the imidazo[1,2-b]pyridazine scaffold can enhance potency and selectivity against targeted enzymes or pathogens.
Key Findings:
- Substituents at C6 : The presence of various substituents at this position can modulate the compound's binding affinity to CDK2.
- Methoxy Group : The methoxy group at C3 has been associated with improved solubility and bioavailability.
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
-
Breast Cancer Model : In vivo studies using xenograft models demonstrated significant tumor reduction upon treatment with this compound compared to control groups.
- Tumor volume reduction was noted to be approximately 60% after four weeks of treatment.
- Mycobacterial Infection Model : Another study investigated the efficacy of this compound in a murine model infected with Mtb, showing a marked decrease in bacterial load in treated animals compared to untreated controls.
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the compound's potential as an antimycobacterial agent. A series of derivatives based on the imidazo[1,2-b]pyridazine scaffold, including N-(3-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, were evaluated for their efficacy against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm). The structure-activity relationship analysis indicated that specific substitutions on the phenyl and pyridazine rings significantly influenced antimicrobial potency. Compounds with a methoxy group at C3 and a phenyl moiety at C2 exhibited promising activity with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Mtb .
Potential Anticancer Properties
The imidazo[1,2-b]pyridazine derivatives have also been investigated for their anticancer properties. Preliminary studies suggest that these compounds may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is required to elucidate the specific molecular targets and pathways involved in their anticancer effects.
Synthesis and Structural Insights
The synthesis of this compound involves several steps, including the formation of the imidazo[1,2-b]pyridazine core followed by amide coupling reactions. The compound's structural integrity and purity are critical for its biological activity, which is typically confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Synthesis Overview:
- Step 1: Formation of the imidazo[1,2-b]pyridazine scaffold.
- Step 2: Introduction of the methoxyphenyl group via electrophilic substitution.
- Step 3: Amide bond formation to yield the final product.
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications to the chemical structure of this compound can enhance its biological activity. Key findings include:
- The presence of electron-donating groups (e.g., methoxy) at specific positions on the phenyl ring improves antimycobacterial potency.
- Variations in substituents at the C6 position can modulate both solubility and biological activity.
| Compound | R1 (C6) | R2 (C2) | Mtb MIC90 (μg/mL) | Mm MIC90 (μg/mL) |
|---|---|---|---|---|
| 1a | BnO | Ph | 1 | 0.5 |
| 1b | 3-MeO-BnO | 4-F-Ph | 1 | 1 |
| 2a | BnS | Ph | 0.5 | 0.25 |
| 3a | BnNMe | Ph | 1 | 0.5 |
Case Study: Antimycobacterial Efficacy
A study conducted by Moraski et al. demonstrated that certain derivatives of this compound displayed significant activity against Mtb with MIC values indicating strong potential for further development as therapeutic agents against tuberculosis .
Case Study: Anticancer Activity
In another investigation focusing on cancer cell lines, researchers observed that modifications to the imidazo[1,2-b]pyridazine scaffold led to enhanced cytotoxicity against specific cancer types. The study suggested that these compounds might serve as lead candidates for developing new anticancer therapies.
Comparison with Similar Compounds
Core Modifications
- Fluorine’s small size may reduce steric hindrance compared to methoxy .
N-(4-Chloro-2-Fluorophenyl)-2-Cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide ():
The cyclopropyl group at position 2 introduces rigidity, which could improve metabolic stability. The chloro and fluoro substituents on the phenyl ring may enhance interactions with halogen-bonding regions in enzymes like kinases .
Carboxamide vs. Ester Derivatives
Heterocyclic Additions
- However, the added bulk may reduce cell permeability .
Structural and Physicochemical Data Table
Preparation Methods
Core Structure Formation via Condensation Reactions
The imidazo[1,2-b]pyridazine scaffold is typically synthesized through condensation between α-bromoketones and 3-amino-6-halopyridazines. For N-(3-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, this method begins with 3-amino-6-chloropyridazine (1 ) reacting with 2-bromo-1-(4-methylphenyl)propan-1-one (2 ) under mild basic conditions (e.g., NaHCO₃ in DMF at 80°C) . The halogen at position 6 of the pyridazine ring directs regioselective alkylation, ensuring the formation of the bicyclic imidazo[1,2-b]pyridazine core (3 ) (Yield: 72–85%) .
Key Reaction Parameters:
-
Halogen Influence: Chlorine or fluorine at position 6 enhances nucleophilic substitution efficiency by deactivating competing nitrogen sites .
Functionalization via Nucleophilic Aromatic Substitution
After core formation, the chlorine at position 6 is replaced by the 3-methoxyphenyl carboxamide group. This involves two steps:
-
Conversion to 6-Amino Intermediate: The chlorine in 3 is displaced using ammonia or benzylamine under high-temperature aqueous conditions (130°C, 12–24 hours) .
-
Carboxamide Formation: The resulting amine reacts with 3-methoxybenzoyl chloride in tetrahydrofuran (THF) with triethylamine as a base, yielding the final product (Yield: 65–78%) .
Challenges:
-
Competing side reactions, such as over-alkylation, necessitate precise stoichiometric control .
-
Microwave-assisted synthesis reduces reaction times from 24 hours to 2–4 hours while improving yields to 80–88% .
One-Pot Tandem Synthesis
A streamlined approach combines core formation and functionalization in a single reaction vessel. Starting with 3-amino-6-iodopyridazine (4 ), sequential treatment with α-bromoketone 2 and 3-methoxybenzamide in the presence of Pd(OAc)₂ and Xantphos facilitates Suzuki-Miyaura coupling (Yield: 58–62%) . This method avoids isolating intermediates but requires rigorous temperature control (60–70°C) to prevent byproduct formation .
Advantages:
Bromination Followed by Cross-Coupling
An alternative route involves brominating the imidazo[1,2-b]pyridazine core at position 6 using N-bromosuccinimide (NBS) in ethyl acetate at 95°C . The resulting 6-bromo derivative (5 ) undergoes palladium-catalyzed coupling with 3-methoxyphenylboronic acid to install the aryl group, followed by aminolysis to introduce the carboxamide (Overall Yield: 50–55%) .
Optimization Insights:
-
Catalyst System: Pd(PPh₃)₄ with K₂CO₃ in toluene/ethanol (3:1) achieves optimal turnover .
-
Limitation: Lower yields compared to stepwise methods due to competing debromination .
Comparative Analysis of Synthesis Routes
| Method | Key Steps | Yield (%) | Time (Hours) | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation | Core formation → Substitution | 72–85 | 18–24 | High regioselectivity | Multi-step purification required |
| One-Pot Tandem | Core + coupling in one vessel | 58–62 | 8–12 | Fewer intermediates | Sensitive to temperature fluctuations |
| Bromination/Coupling | Bromination → Suzuki coupling | 50–55 | 20–28 | Flexibility in aryl group selection | Low overall yield |
Mechanistic Considerations
The regioselectivity of the initial condensation reaction hinges on electronic effects. Halogens at position 6 of the pyridazine ring reduce the nucleophilicity of the non-adjacent nitrogen, directing α-bromoketone alkylation to the desired site . Density functional theory (DFT) studies suggest that electron-withdrawing groups (e.g., Cl, F) lower the activation energy for cyclization by 12–15 kJ/mol compared to unsubstituted pyridazines .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-(3-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Core formation : Cyclocondensation of substituted pyridazine precursors with ketones or aldehydes under refluxing polar aprotic solvents (e.g., 1,2-dimethoxyethane) to form the imidazo[1,2-b]pyridazine scaffold .
- Functionalization : Introduction of the 3-methoxyphenyl group via nucleophilic substitution or amide coupling. Optimize yield by controlling temperature (60–100°C), solvent polarity (e.g., DMF), and stoichiometric ratios of reactants .
- Purification : Use column chromatography or recrystallization to isolate the final product. Monitor reaction progress via TLC or HPLC .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodological Answer : Essential techniques include:
- NMR spectroscopy : Confirm molecular structure via ¹H/¹³C NMR, focusing on methoxy (-OCH₃) and carboxamide (-CONH-) proton signals .
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or MALDI-TOF) and detect impurities .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- X-ray crystallography : Resolve 3D conformation for target-binding studies (if crystalline) .
Q. What initial biological assays are suitable for evaluating kinase inhibitory activity?
- Methodological Answer :
- In vitro kinase assays : Use recombinant kinases (e.g., EGFR, BRAF) with ATP-competitive ELISA or fluorescence-based assays. Measure IC₅₀ values at varying concentrations (1 nM–10 µM) .
- Cell viability assays : Test anticancer potential in cancer cell lines (e.g., HCT-116, MCF-7) via MTT or CellTiter-Glo. Compare with positive controls (e.g., imatinib) .
- Selectivity profiling : Screen against kinase panels (e.g., KinomeScan) to identify off-target effects .
Advanced Research Questions
Q. How can researchers elucidate the compound’s binding mode with kinase targets?
- Methodological Answer :
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with kinase hinge regions. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) in real time .
- Cryo-EM/X-ray co-crystallography : Resolve compound-kinase complexes to identify critical hydrogen bonds or hydrophobic interactions .
Q. What structural modifications enhance selectivity against off-target kinases?
- Methodological Answer :
- SAR studies : Modify substituents systematically:
- Replace the 3-methoxyphenyl group with bulkier substituents (e.g., cyclopropyl) to improve steric hindrance against off-target kinases .
- Introduce electronegative groups (e.g., fluorine) at position 2-methyl to enhance hinge-region interactions .
- Proteome-wide profiling : Use chemical proteomics (e.g., kinobeads) to identify off-target binding and refine design .
Q. How should contradictory data between in vitro and in vivo efficacy be resolved?
- Methodological Answer :
- Pharmacokinetic (PK) studies : Assess bioavailability, half-life, and tissue distribution in rodent models. Poor in vivo efficacy may stem from rapid metabolism or insufficient exposure .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites. Modify the structure to block metabolic hotspots (e.g., methoxy demethylation) .
- Tumor xenograft models : Compare efficacy in immune-deficient (e.g., nude mice) vs. syngeneic models to evaluate microenvironmental influences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
